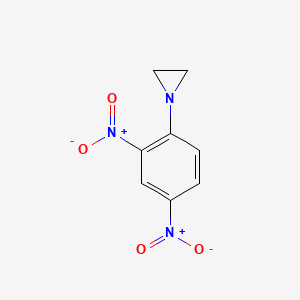

1-(2,4-Dinitrophenyl)aziridine

Vue d'ensemble

Description

CB 1837 is an anti-tumour agent.

Applications De Recherche Scientifique

Aziridination Reactions

Aziridines are crucial intermediates in organic synthesis, and 1-(2,4-dinitrophenyl)aziridine can be synthesized via aziridination reactions. The compound is typically generated from olefins through the reaction with hydroxylamine-O-(2,4-dinitrophenyl) (DPH) in the presence of rhodium catalysts. This method allows for the stereospecific conversion of diverse olefins into N-H aziridines, which can be further transformed into valuable nitrogen-containing compounds such as amphetamines .

One-Pot Reactions

Recent studies have highlighted the utility of this compound in one-pot reactions for synthesizing thio-glycosides. By employing aziridine opening reactions with glycosyl thiols, researchers have successfully generated a series of pseudo-glycosidic compounds that exhibit potential for further functionalization . This approach not only simplifies the synthetic route but also enhances the stability and recognition properties of the resulting glycomimetics.

Pharmaceutical Development

The aziridine structure is prevalent in various bioactive natural products and pharmaceuticals. The ability to synthesize N-H aziridines from this compound has been linked to the production of active pharmaceutical ingredients (APIs), such as those used in treatments for attention deficit hyperactivity disorder (ADHD). For instance, the conversion of N-H aziridines to amphetamines demonstrates its relevance in medicinal chemistry .

Enantioselective Synthesis

The compound has also been employed in enantioselective reactions, where chiral 1-(2-aminoalkyl)aziridines serve as catalysts for synthesizing novel chiral imines with good yields. This application is particularly important for developing drugs that require specific stereochemistry to enhance efficacy and reduce side effects .

Environmental Considerations

While this compound has promising applications, its use in industrial settings raises safety concerns due to toxicity associated with DPH and its by-products like 2,4-dinitrophenol. These factors necessitate careful handling and consideration of alternative aminating agents that may offer similar reactivity with improved safety profiles .

Case Studies

Analyse Des Réactions Chimiques

2.2. Reactivity and Mechanistic Insights

1-(2,4-Dinitrophenyl)aziridine exhibits unique reactivity due to the electron-withdrawing nature of the dinitrophenyl group:

-

Nucleophilic Ring Opening : The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions with various nucleophiles such as amines and alcohols. This process can yield valuable amine products or further functionalized derivatives .

-

Aziridination Reactions : The compound can act as a nitrogen source in aziridination reactions with alkenes, where it transfers its nitrogen atom to form new aziridine structures. Studies have shown that this process can be highly selective and stereospecific under appropriate reaction conditions .

2.3. Functional Group Compatibility

The presence of the dinitrophenyl group allows for compatibility with various functional groups during chemical transformations:

-

Electrophilic Substitution : The dinitrophenyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further modifications of the compound .

-

Hydrolysis and Reduction Reactions : Under acidic or basic conditions, this compound can undergo hydrolysis or reduction, resulting in the formation of amino derivatives or other functionalized products .

3.2. Mechanistic Pathways

The following pathways illustrate key mechanisms involved in the reactions of this compound:

-

Pathway A : Nitrene formation via photolysis → Addition to alkene → Aziridine formation.

-

Pathway B : Nucleophilic attack on aziridine → Ring opening → Formation of amine derivatives.

Propriétés

Numéro CAS |

27141-65-7 |

|---|---|

Formule moléculaire |

C8H7N3O4 |

Poids moléculaire |

209.16 g/mol |

Nom IUPAC |

1-(2,4-dinitrophenyl)aziridine |

InChI |

InChI=1S/C8H7N3O4/c12-10(13)6-1-2-7(9-3-4-9)8(5-6)11(14)15/h1-2,5H,3-4H2 |

Clé InChI |

TVSWGBWBKSQDMI-UHFFFAOYSA-N |

SMILES |

C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Apparence |

Solid powder |

Key on ui other cas no. |

27141-65-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-(1-aziridinyl)-2,4-dinitrobenzene 1-(1-aziridinyl)-2,4-dinitrobenzene, 3H-labeled CB 1837 CB-1837 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.